Divergent Urinary Excretion Profile Distinguishes Pyrraline from Pentosidine as a Glycemic Control Marker
In a comparative study of 50 type 2 diabetic patients and 39 healthy controls, urinary pyrraline concentration was significantly lower in diabetic patients than in controls (P < 0.001), whereas urinary pentosidine was significantly higher in diabetic patients (P < 0.01) [1]. Furthermore, urinary pyrraline, but not pentosidine, demonstrated a significantly positive correlation with the preceding year's mean HbA1c (P < 0.01) [1]. This differential behavior establishes pyrraline as a distinct, non-redundant biomarker that is more directly influenced by short-term glycemia compared to pentosidine, which correlates with nephropathy progression.
| Evidence Dimension | Urinary concentration correlation with glycemic control (mean HbA1c) |
|---|---|
| Target Compound Data | Significant positive correlation (P < 0.01) |
| Comparator Or Baseline | Pentosidine: No significant correlation |
| Quantified Difference | Pyrraline correlates with HbA1c; pentosidine does not |
| Conditions | Early-morning urine specimens from 50 type 2 diabetic patients, quantified by HPLC |
Why This Matters
This evidence quantifies pyrraline's unique suitability as a biomarker for short-term glycemic control, a property not shared by pentosidine, guiding procurement decisions for diabetes research.
- [1] Aso, Y., Inukai, T., Takemura, Y., & Takemura, S. (2004). Dissociation between urinary pyrraline and pentosidine concentrations in diabetic patients with advanced nephropathy. Journal of Laboratory and Clinical Medicine, 144(2), 92-99. View Source
